Ethyl 2-cyano-3-(4-nitrophenyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: is a chemical compound characterized by its cyano and nitro functional groups attached to a phenyl ring
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the reaction between ethyl cyanoacetate and 4-nitrobenzaldehyde under basic conditions. The reaction typically uses a strong base like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group, often involving nucleophiles like ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), amines
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives
Reduction: Primary amines or alcohols
Substitution: Amides or other substituted cyano compounds
Scientific Research Applications
Chemistry: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Cyano Group: The cyano group can interact with biological targets, potentially affecting enzyme activity or receptor binding.
Nitro Group: The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar cyano group but lacks the nitro functionality.
4-Nitrobenzaldehyde: Contains the nitro group but lacks the cyano functionality.
Entacapone: A related compound used as a COMT inhibitor in medical applications.
Uniqueness: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is unique due to the combination of both cyano and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACJZRCOWZWPY-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-33-1 |
Source
|
Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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